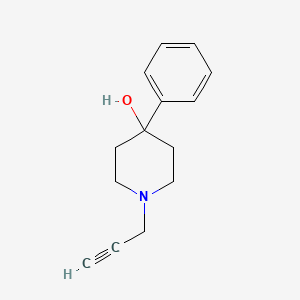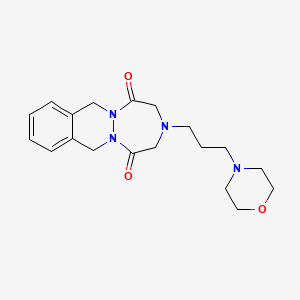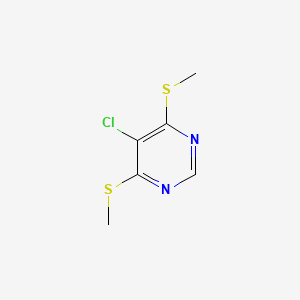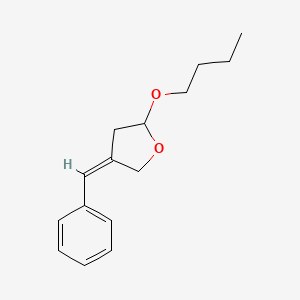
(Z)-4-Benzylidene-2-butoxytetrahydrofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-Benzylidene-2-butoxytetrahydrofuran: is an organic compound characterized by its unique structure, which includes a tetrahydrofuran ring substituted with a benzylidene group at the 4-position and a butoxy group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-Benzylidene-2-butoxytetrahydrofuran typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-diol, under acidic conditions.
Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between a benzaldehyde derivative and the tetrahydrofuran ring.
Attachment of the Butoxy Group: The butoxy group is typically introduced through an etherification reaction, where a butanol derivative reacts with the tetrahydrofuran ring in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions:
Oxidation: (Z)-4-Benzylidene-2-butoxytetrahydrofuran can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the butoxy group or other substituents on the tetrahydrofuran ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or alkanes.
Substitution: Substituted tetrahydrofuran derivatives with various functional groups.
科学研究应用
Chemistry:
Organic Synthesis: (Z)-4-Benzylidene-2-butoxytetrahydrofuran can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in certain organic reactions.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Material Science: It may be used in the synthesis of polymers or other advanced materials.
作用机制
The mechanism of action of (Z)-4-Benzylidene-2-butoxytetrahydrofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can participate in π-π interactions, while the butoxy group may enhance solubility and membrane permeability. These interactions can modulate biological pathways and lead to various physiological effects.
相似化合物的比较
(E)-4-Benzylidene-2-butoxytetrahydrofuran: The E-isomer of the compound, which has different spatial arrangement and potentially different reactivity.
4-Benzylidene-2-methoxytetrahydrofuran: A similar compound with a methoxy group instead of a butoxy group.
4-Benzylidene-2-ethoxytetrahydrofuran: A compound with an ethoxy group instead of a butoxy group.
Uniqueness:
Structural Features: The combination of the benzylidene and butoxy groups on the tetrahydrofuran ring provides unique chemical properties and reactivity.
Reactivity: The specific arrangement of substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds.
属性
分子式 |
C15H20O2 |
|---|---|
分子量 |
232.32 g/mol |
IUPAC 名称 |
(4Z)-4-benzylidene-2-butoxyoxolane |
InChI |
InChI=1S/C15H20O2/c1-2-3-9-16-15-11-14(12-17-15)10-13-7-5-4-6-8-13/h4-8,10,15H,2-3,9,11-12H2,1H3/b14-10- |
InChI 键 |
RFQZMMDJXUCVNI-UVTDQMKNSA-N |
手性 SMILES |
CCCCOC1C/C(=C/C2=CC=CC=C2)/CO1 |
规范 SMILES |
CCCCOC1CC(=CC2=CC=CC=C2)CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


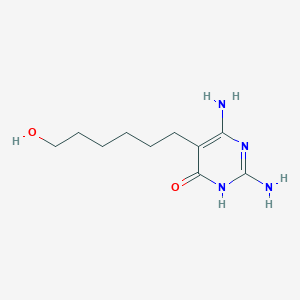
![Cyclooct[a]indolizine-6-carbonitrile, 7,8,9,10,11,12-hexahydro-](/img/structure/B12918013.png)


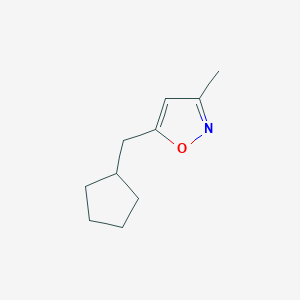

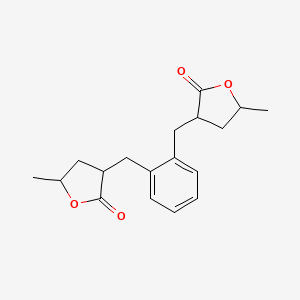
![6-(7-chloro-1,8-naphthyridin-2-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B12918048.png)

![5-([1,1'-Biphenyl]-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12918065.png)
![(2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid](/img/structure/B12918069.png)
